(R)-3-Amino-3-(3-bromophenyl)propanoic acid
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Overview
Description
®-3-Amino-3-(3-bromophenyl)propanoic acid is a phenylalanine derivative with a bromine atom attached to the phenyl ring
Mechanism of Action
Pharmacokinetics (ADME)
- The compound’s solubility in water is low . Therefore, it may be poorly absorbed through the gastrointestinal tract. Once absorbed, it would likely distribute throughout the body, including the central nervous system due to its potential neuroactive properties. Enzymes in the liver may metabolize it, converting it into other compounds. The kidneys would likely eliminate it via urine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3-bromophenyl)propanoic acid typically involves the bromination of phenylalanine derivatives. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(3-bromophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
®-3-Amino-3-(3-bromophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propanoic acid: A similar compound without the amino group.
2-Amino-3-(3-bromophenyl)propanoic acid: Another phenylalanine derivative with a different substitution pattern.
Uniqueness
®-3-Amino-3-(3-bromophenyl)propanoic acid is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(3R)-3-amino-3-(3-bromophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAXKJHJUXZOT-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353314 |
Source
|
Record name | (r)-3-amino-3-(3-bromo-phenyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788153-27-5 |
Source
|
Record name | (r)-3-amino-3-(3-bromo-phenyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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